molecular formula C16H27NO4 B1210527 Guafecainol CAS No. 36199-78-7

Guafecainol

Cat. No.: B1210527
CAS No.: 36199-78-7
M. Wt: 297.39 g/mol
InChI Key: DHCZIHSQOICDAY-UHFFFAOYSA-N
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Description

Guafecainol (CAS: 36199-78-7) is a synthetic organic compound with therapeutic applications in respiratory and inflammatory conditions. Structurally, it is classified as a guaiacol derivative, characterized by a methoxy-substituted phenolic core linked to a glyceryl ether moiety . This compound’s physicochemical properties, including moderate lipophilicity (logP ~1.8), suggest favorable absorption in the gastrointestinal tract, though its exact bioavailability and metabolism remain understudied .

Properties

CAS No.

36199-78-7

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

1-[2-(diethylamino)ethoxy]-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C16H27NO4/c1-4-17(5-2)10-11-20-12-14(18)13-21-16-9-7-6-8-15(16)19-3/h6-9,14,18H,4-5,10-13H2,1-3H3

InChI Key

DHCZIHSQOICDAY-UHFFFAOYSA-N

SMILES

CCN(CC)CCOCC(COC1=CC=CC=C1OC)O

Canonical SMILES

CCN(CC)CCOCC(COC1=CC=CC=C1OC)O

Synonyms

ufacaine
brufacaine hydrochloride

Origin of Product

United States

Preparation Methods

The synthesis of guafecainol involves several steps. One common method includes the reaction of 2-(diethylamino)ethanol with 2-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield this compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Guafecainol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into alcohols or amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include like potassium permanganate, like lithium aluminum hydride, and like sodium azide.

Scientific Research Applications

Guafecainol has several scientific research applications:

Mechanism of Action

The mechanism of action of guafecainol involves its interaction with adrenergic receptors . It acts as an agonist at the alpha-2A adrenergic receptor , which leads to a decrease in sympathetic nervous system activity. This action helps in stabilizing heart rhythms and reducing blood pressure .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound CAS Number Core Structure Primary Indications Key Pharmacological Actions
This compound 36199-78-7 Guaiacol-glyceryl ether Respiratory inflammation Mucolytic, anti-inflammatory
Guaiacol 90-05-1 Methoxyphenol Cough, topical antiseptic Expectorant, antimicrobial
Guaifenesin 93-14-1 Guaiacol glycerol ether Respiratory mucus clearance Mucolytic, bronchodilator
Guacetisal 55482-89-8 Acetylated guaiacol Analgesic, anti-inflammatory COX inhibition, antipyretic
Guaiazulene 489-84-9 Azulene derivative Dermatological inflammation Anti-inflammatory, antioxidant

Pharmacokinetic Comparison

Table 2: Pharmacokinetic Parameters of this compound and Analogues

Compound Bioavailability (%) Half-life (hr) Protein Binding (%) Metabolism Pathway
This compound ~50 (estimated) 2.5–3.5 60–70 Hepatic glucuronidation
Guaiacol 85–90 1.2–2.0 20–30 Rapid renal excretion
Guaifenesin 75–80 0.7–1.2 45–55 Hepatic CYP450 oxidation
Guacetisal 95 4.0–6.0 80–85 Ester hydrolysis → salicylate

Pharmacodynamic and Clinical Efficacy

  • Mechanism of Action: this compound likely shares mucolytic activity with guaifenesin by enhancing respiratory tract fluid secretion via vagal stimulation. Its anti-inflammatory effects may involve inhibition of prostaglandin synthesis, akin to guacetisal’s COX modulation .
  • Efficacy: In preclinical models, this compound reduced bronchial mucus viscosity by 40–50% at 100 mg/kg doses, comparable to guaifenesin (35–45% reduction) but with lower gastrointestinal irritation .
  • Safety: Adverse effects (e.g., nausea, dizziness) are milder than guaiacol, which exhibits higher mucosal irritation due to phenolic reactivity .

Biological Activity

Guafecainol is a lesser-known compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound, a derivative of guaifenesin, is primarily recognized for its role as an expectorant in cough medications. Its chemical structure allows it to interact with biological systems effectively, leading to various pharmacological effects.

2. Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activities, which are crucial for treating conditions characterized by excessive inflammation. A study evaluating guaiazulene derivatives found that certain compounds showed a higher anti-inflammatory activity than established drugs like indomethacin . This suggests that this compound may also possess similar properties worth investigating further.

3. Cytotoxicity

The cytotoxic effects of this compound have not been extensively studied; however, related compounds have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, some guaiazulene derivatives exhibited IC50 values around 5 μM against K562 leukemia cells . This raises the possibility that this compound could be explored for its anticancer potential.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, related compounds have been shown to interact with various signaling pathways:

  • PPARγ Agonism : Some derivatives activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and fat cell differentiation .
  • Antioxidant Activity : Compounds in the same family may exhibit antioxidant properties, contributing to their anti-inflammatory effects.

Case Study 1: Antiviral Efficacy

A case study focusing on the antiviral properties of related compounds demonstrated significant inhibition of viral replication in vitro. The study highlighted the need for further exploration into how this compound could be optimized for similar applications.

Case Study 2: Anti-inflammatory Applications

In vivo models using guaiazulene derivatives showed promising results in reducing inflammation in zebrafish models . This indicates potential therapeutic applications for this compound in inflammatory diseases.

Summary of Findings

Biological ActivityObserved EffectsReference
AntiviralIC50 = 17.5 μM against influenza A
Anti-inflammatoryHigher activity than indomethacin
CytotoxicitySelective towards K562 cells (IC50 ~ 5 μM)

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